molecular formula C8H13NO2 B3043520 (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 88330-32-9

(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B3043520
CAS RN: 88330-32-9
M. Wt: 155.19 g/mol
InChI Key: JSYLGUSANAWARQ-JRTVQGFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C8H13NO2 . It is also known as rac-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride . The compound has a molecular weight of 191.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m0./s1 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 198-200°C . It is stored at room temperature .

Scientific Research Applications

Organic & Biomolecular Chemistry

This compound is used in the asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Biomedical Innovation

“(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid” is a remarkable biomedical innovation, used for studying various ailments . It operates through intricate interference with distinct biochemical processes, effectively curtailing the proliferation of pathogenic microorganisms or malignant neoplasm cells .

4. Preparation of Modified Analogues of Biologically Active Peptides The alicyclic hydroxy–amino acids can be used as building blocks for the preparation of modified analogues of biologically active peptides . Hydroxylated alicyclic -amino acids and their derivatives can be widely used for the synthesis of various heterocyclic compounds .

Synthesis of Novel γ-turn Mimic

An efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a novel γ-turn mimic has been achieved .

Synthesis of Bicyclic β-amino Acids

Over the last 10 years, scientists have focused on bicyclic β-amino acids possessing a bicyclo[2.2.2]octane structure . This structure is a key element in numerous families of biologically active natural and synthetic products and is an interesting template for asymmetric synthesis .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6+,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYLGUSANAWARQ-JRTVQGFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]([C@@H]2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.